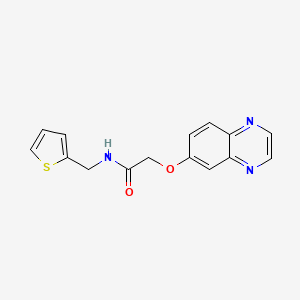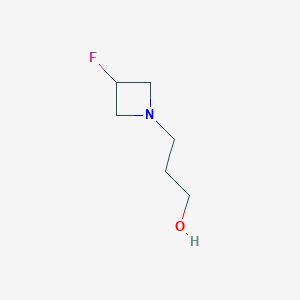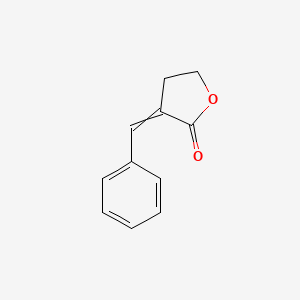![molecular formula C10H16BNO2 B12448287 [5-(2-Methylbutyl)-3-pyridyl]boronic acid](/img/structure/B12448287.png)
[5-(2-Methylbutyl)-3-pyridyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(2-Methylbutyl)-3-pyridyl]boronic acid: is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of both a pyridyl group and a boronic acid moiety in its structure makes it a valuable reagent in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Methylbutyl)-3-pyridyl]boronic acid typically involves the reaction of a pyridine derivative with a boron-containing reagent. One common method is the borylation of 3-bromo-5-(2-methylbutyl)pyridine using a palladium catalyst and a boronic acid ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: [5-(2-Methylbutyl)-3-pyridyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenated reagents and a suitable catalyst, such as palladium or nickel.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted pyridyl derivatives.
科学研究应用
Chemistry: In chemistry, [5-(2-Methylbutyl)-3-pyridyl]boronic acid is widely used in cross-coupling reactions to form carbon-carbon bonds. It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It can be incorporated into drug candidates to enhance their binding affinity and selectivity for specific biological targets.
Medicine: In medicine, this compound derivatives are explored for their potential therapeutic applications. They can act as enzyme inhibitors or modulators of biological pathways, making them valuable in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties enable the development of materials with enhanced performance characteristics.
作用机制
The mechanism of action of [5-(2-Methylbutyl)-3-pyridyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. This interaction can inhibit enzymes or modulate signaling pathways, leading to various biological effects. The pyridyl group enhances the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyridyl group.
[3-Pyridyl]boronic acid: Lacks the 2-methylbutyl substituent, making it less hydrophobic.
[4-(2-Methylbutyl)phenyl]boronic acid: Contains a phenyl group with a similar substituent but lacks the nitrogen atom in the ring.
Uniqueness: [5-(2-Methylbutyl)-3-pyridyl]boronic acid is unique due to the presence of both the pyridyl group and the 2-methylbutyl substituent. This combination enhances its chemical reactivity and binding properties, making it a versatile reagent in various applications. The pyridyl group provides additional coordination sites for metal catalysts, while the 2-methylbutyl group increases the compound’s hydrophobicity, influencing its solubility and interaction with biological targets.
属性
分子式 |
C10H16BNO2 |
|---|---|
分子量 |
193.05 g/mol |
IUPAC 名称 |
[5-(2-methylbutyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO2/c1-3-8(2)4-9-5-10(11(13)14)7-12-6-9/h5-8,13-14H,3-4H2,1-2H3 |
InChI 键 |
PLJGJOXWDGOUJF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CN=C1)CC(C)CC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1'H-spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'-one](/img/structure/B12448213.png)
![N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12448216.png)
![(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12448224.png)
![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methoxyphenyl)carbamimidoyl]benzamide](/img/structure/B12448232.png)
![3-{[(4-bromophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12448240.png)
![3,3'-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole)](/img/structure/B12448249.png)
![N-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenyl]-3-phenyl-propionamide](/img/structure/B12448251.png)
![N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}butanamide](/img/structure/B12448256.png)
![N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B12448269.png)


![11-[4-(dimethylamino)phenyl]-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12448278.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B12448279.png)
